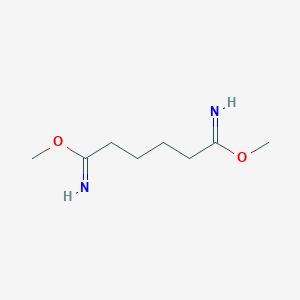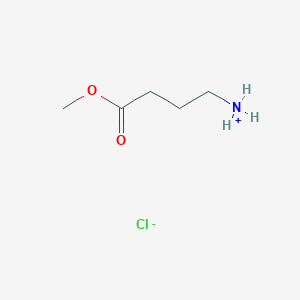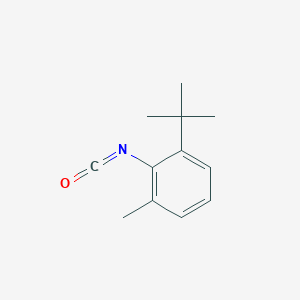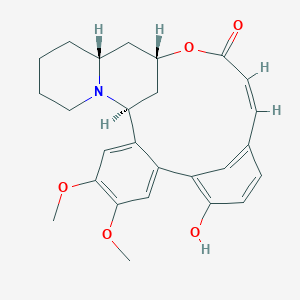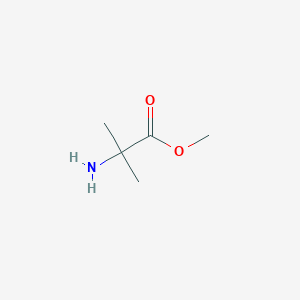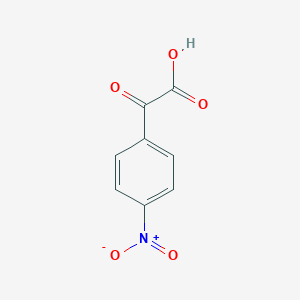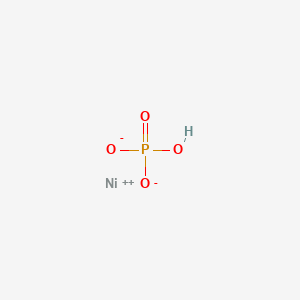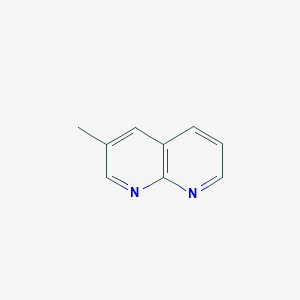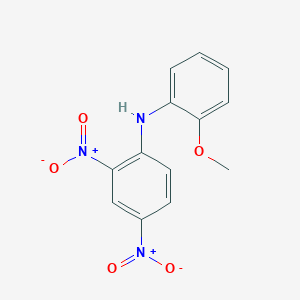
N-(2-Methoxyphenyl)-2,4-dinitroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(2-Methoxyphenyl)-2,4-dinitroaniline and its derivatives often involves the nitration of aniline compounds or the alkylation of 2,4-dinitroaniline. Notably, novel strategies for the synthesis of chemosensors selective toward cyanide utilize this compound as a precursor, emphasizing its role in creating sensitive and selective detection systems for hazardous substances (Heying et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives has been elucidated through various spectroscopic and crystallographic methods. For example, studies on the molecular structures of related aniline derivatives reveal complex hydrogen bonding patterns and crystal systems, contributing to our understanding of how these structures influence their chemical properties and reactivity (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The chemical reactivity of N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives with various reagents underscores their potential in synthesizing a wide range of compounds. For instance, their reaction with cyanide in the development of chemosensors showcases their utility in environmental monitoring and safety applications. Furthermore, their involvement in the formation of liquid crystals indicates their potential in materials science, particularly in the development of novel display technologies (Fukui & Matsunaga, 1982).
Applications De Recherche Scientifique
Chemical Reactions and Stability : N-(2-Methoxyphenyl)-2,4-dinitroaniline and its derivatives are used in studying chemical reactions such as ionization and stability of Meisenheimer complexes, which are important in understanding the behavior of nitroaromatic compounds (Crampton & Wilson, 1980).
Microbial Toxicity and Environmental Impact : Studies have been conducted on the microbial toxicity of 2,4-Dinitroanisole (DNAN), a compound related to N-(2-Methoxyphenyl)-2,4-dinitroaniline, to understand its environmental impact. Such research is crucial in assessing the safety and ecological effects of these compounds (Olivares et al., 2016).
Development of Chemosensors : N-(2,4-dinitrobenzylidene)-4-methoxyaniline, a derivative of N-(2-Methoxyphenyl)-2,4-dinitroaniline, has been explored for developing chromogenic chemosensors for detecting cyanide. Such sensors are essential for environmental monitoring and safety applications (Heying et al., 2015).
Radioactive Labeling : The compound has also been utilized in studies involving regioselective labeling with nitrogen-15 isotope, which is significant in nuclear chemistry and radiopharmaceutical research (Cǎproiu et al., 1999).
Energetic Material Research : N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives are used in the synthesis and study of energetic materials, which are relevant in explosives and propellants research (Klapötke et al., 2015).
Environmental Monitoring : The development of enzyme-linked immunosorbent assays for the sensitive analysis of 2,4-dinitroaniline and its derivatives in environmental samples like water and soil illustrates the compound's role in environmental science (Krämer et al., 2008).
Metabolism and Toxicity Studies : Research has been conducted on the metabolism of N-(2-Methoxyphenyl)hydroxylamine, a metabolite of N-(2-Methoxyphenyl)-2,4-dinitroaniline, to understand its genotoxicity and effects on human health (Naiman et al., 2011).
Liquid Crystal Research : N-(2-Methoxyphenyl)-2,4-dinitroaniline derivatives have been studied for inducing liquid crystal formation, which is significant in material science and display technology (Fukui & Matsunaga, 1982).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-13-5-3-2-4-11(13)14-10-7-6-9(15(17)18)8-12(10)16(19)20/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTPRMHOPCALQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyphenyl)-2,4-dinitroaniline | |
CAS RN |
14038-08-5 | |
| Record name | 2,4-DINITRO-2'-METHOXYDIPHENYLAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




